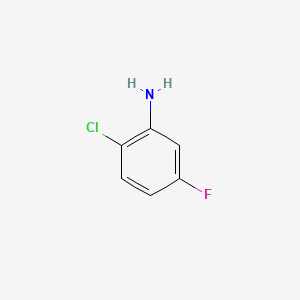

2-Chloro-5-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUFOZAFKYOZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371413 | |

| Record name | 2-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-83-5 | |

| Record name | 2-Chloro-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoroaniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroaniline (CAS No. 452-83-5), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will delve into its core chemical properties, molecular structure, validated synthesis protocols, reactivity, and critical applications, grounding all information in established scientific principles and data.

Core Molecular Identity and Structure

This compound is a halogenated aromatic amine whose strategic placement of chloro, fluoro, and amino functional groups on a benzene ring makes it a versatile and reactive building block in organic synthesis.[1]

Key Identifiers:

-

CAS Number: 452-83-5[2]

-

IUPAC Name: this compound[2]

-

Synonyms: 5-Fluoro-2-chloroaniline, 2-chloro-5-fluorophenylamine[2][3]

-

Molecular Formula: C₆H₅ClFN[2]

-

Molecular Weight: 145.56 g/mol [2]

The structure consists of an aniline core with a chlorine atom at position 2 and a fluorine atom at position 5. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It presents as a colorless to light yellow or orange clear liquid or a low-melting solid, depending on the ambient temperature.[1][4]

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 19-26 °C | [1][3] |

| Boiling Point | 211 °C (at 760 mmHg) | [1][5] |

| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [5] |

| Flash Point | 211 °C | [3][5] |

| Water Solubility | Insoluble | [5] |

| pKa (Predicted) | 1.0 ± 0.10 | [5] |

| Refractive Index (n20D) | 1.5560 - 1.5570 | [5][6] |

Expert Insight: The low melting point means this compound can exist as either a solid or liquid in a typical laboratory environment. It is crucial to consult the Safety Data Sheet (SDS) for appropriate handling procedures, as its physical state affects containment and spill response strategies.[7] Its insolubility in water necessitates the use of organic solvents for reactions and purification.[5]

Spectroscopic Analysis

Spectroscopic data provides the definitive structural fingerprint of the molecule.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characteristic of a trisubstituted benzene ring. The amine protons (NH₂) typically appear as a broad singlet.

-

FTIR Spectroscopy: The infrared spectrum displays characteristic peaks for its functional groups.

-

N-H Stretching: Expect sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C=C Stretching (Aromatic): Multiple sharp peaks will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ range.

-

C-F Stretching: A strong, characteristic absorption typically appears in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretching: A peak in the fingerprint region, usually between 600-800 cm⁻¹. (Note: Specific peak assignments are based on established correlation tables and data from sources like PubChem).[2]

-

-

Mass Spectrometry (EI-MS): The mass spectrum provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A distinct pair of peaks is expected due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The spectrum will show a peak at m/z 145 (for the ³⁵Cl isotope) and a smaller peak at m/z 147 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is a hallmark of a monochlorinated compound.[9]

-

Key Fragmentation: A primary fragmentation pathway involves the loss of the chlorine radical (Cl•) from the molecular ion, leading to a fragment at m/z 110 .[9] Further fragmentation can occur through the loss of hydrogen cyanide (HCN) from this ion.[9]

-

Synthesis and Reaction Chemistry

Recommended Synthesis Protocol

The most common and reliable laboratory synthesis of this compound involves the reduction of its nitro precursor, 2-chloro-5-fluoronitrobenzene.[5][8] The use of tin(II) chloride dihydrate in ethanol is a well-established and high-yielding method.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-fluoronitrobenzene (1.0 mmol, 0.17 g) and ethanol (10 mL).[8]

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g).[8]

-

Reaction: Heat the mixture to 70 °C and stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 30 mL of water.[8]

-

Neutralization: Carefully add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until the solution is alkaline (pH > 8). This step neutralizes the acidic reaction medium and precipitates tin salts.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).[8]

-

Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound. The reported yield for this procedure is approximately 84.5%.[8]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups.

-

Amino Group (-NH₂): As a primary aromatic amine, it readily undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH).

-

Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, the ring is also deactivated by the electron-withdrawing halogen substituents. The precise outcome of electrophilic substitution reactions depends on the specific reagents and conditions.

-

Halogen Substituents: The chlorine and fluorine atoms are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. They play a more significant role in modifying the electronic properties of the ring and serving as blocking groups or recognition elements in biological systems.[10]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable intermediate, primarily due to the unique properties imparted by its halogen substituents.[11] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.[12]

-

Pharmaceutical Intermediates: It is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for developing anti-cancer and anti-inflammatory drugs.[1][11] The specific arrangement of functional groups allows for the construction of complex molecular architectures required for therapeutic efficacy.[1]

-

Agrochemicals: The compound is utilized in the formulation of modern herbicides and pesticides, where its structure contributes to the biological activity and stability of the final product.[1]

-

Dye Manufacturing: It serves as a precursor in the production of specialized dyes and pigments.[1]

-

Material Science: It is used in the development of specialty polymers and coatings, where it can enhance material durability and chemical resistance.[1]

Expert Insight: The value of this molecule in drug design lies in its trifunctionality. The amine provides a reactive handle for building larger molecules, while the chloro and fluoro groups modulate the physicochemical properties of the final compound. For example, blocking a site of metabolism with a fluorine atom can significantly increase a drug's half-life, a common strategy in drug optimization.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3][7]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat and sources of ignition.[7] Recommended storage temperature is between 2-8 °C.[1]

Disposal:

-

Dispose of this material and its container as hazardous waste.[7] Do not allow it to enter drains or waterways.[14] Disposal must be carried out in accordance with local, regional, and national regulations by a licensed professional waste disposal service.[7][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 452-83-5 [sigmaaldrich.com]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 452-83-5 [amp.chemicalbook.com]

- 6. B25618.14 [thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 452-83-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. ossila.com [ossila.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. aarti-industries.com [aarti-industries.com]

An In-Depth Technical Guide to 2-Chloro-5-fluoroaniline (CAS 452-83-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis and purification protocols, key chemical reactions, and applications in drug discovery, with a focus on its role as a precursor to targeted cancer therapies. Safety, handling, and analytical procedures are also thoroughly reviewed.

Physicochemical Properties

This compound is a halogenated aromatic amine. Its physical state at ambient temperature can vary, being described as a low-melting solid or a clear liquid, ranging in color from colorless to yellow or light brown.[1][2][3][4][5] It is characterized by its insolubility in water.[6]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 452-83-5 | [3] |

| Molecular Formula | C₆H₅ClFN | [3] |

| Molecular Weight | 145.56 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid or low-melting solid | [3][5] |

| Melting Point | ~26 °C | [7] |

| Boiling Point | 211 °C at 760 mmHg | [3] |

| Density | ~1.349 g/cm³ (Predicted) | [6] |

| Refractive Index | n20/D ~1.5530-1.5570 | [5] |

| Water Solubility | Insoluble | [6] |

| Storage | Store at 2-8 °C, protected from light | [3][7] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 2-chloro-5-fluoronitrobenzene.

Experimental Protocol: Synthesis via Nitroarene Reduction

This protocol is adapted from established methods for the reduction of nitroarenes.[6][8]

Materials:

-

2-Chloro-5-fluoronitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl) (if using Fe)

-

Ethanol or Acetic Acid

-

10% Sodium Carbonate or concentrated Sodium Hydroxide solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-chloro-5-fluoronitrobenzene (1 equivalent).

-

Reduction with Tin(II) Chloride: Add ethanol as a solvent. Add tin(II) chloride dihydrate (approximately 5 equivalents) to the mixture. Heat the reaction mixture to 70°C and stir for 0.5-1 hour.[6]

-

Alternative Reduction with Iron: Alternatively, add iron powder (approx. 3 equivalents) and a solvent like ethanol or acetic acid. Slowly add concentrated HCl. The reaction is exothermic and may require cooling to maintain control. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.[8]

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour it into water (or onto crushed ice). Basify the mixture with a 10% sodium carbonate solution or concentrated sodium hydroxide until the solution is alkaline to liberate the free aniline.[6][8]

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield crude this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification by Distillation or Recrystallization

Crude this compound can be purified by vacuum distillation. For solids, recrystallization is a viable alternative.

Purification by Recrystallization:

-

Solvent Selection: Choose a suitable solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble or insoluble at all temperatures. Common systems for anilines include ethanol/water or toluene/heptane mixtures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9][10][11]

Chemical Reactions and Applications in Drug Discovery

This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[12][13][14] The amino group is a key reactive site, readily participating in nucleophilic substitution and condensation reactions.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The aniline nitrogen can act as a nucleophile, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. This reaction is fundamental to its use in synthesizing kinase inhibitors.

-

Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides.

-

Condensation Reactions: Reacts with diketones or other suitable precursors to form heterocyclic structures like pyrimidines.[15]

Application in Kinase Inhibitor Synthesis

Substituted anilines are crucial pharmacophores in a class of anti-cancer drugs known as tyrosine kinase inhibitors (TKIs).[16] These molecules often mimic the adenine portion of ATP, binding to the hinge region of the kinase's active site. This compound is a precursor for the synthesis of complex heterocyclic scaffolds, such as the quinazoline core found in many TKIs.

While specific drugs using CAS 452-83-5 are not prominently disclosed in public literature, the structurally analogous 3-chloro-4-fluoroaniline is a known key intermediate in the synthesis of Gefitinib (Iressa) , an Epidermal Growth Factor Receptor (EGFR) inhibitor used to treat non-small-cell lung cancer.[7][17][18][19] The synthesis involves the nucleophilic aromatic substitution of the aniline onto a 4-chloroquinazoline core.

Caption: Synthesis of a kinase inhibitor scaffold from this compound.

Biological Activity and Signaling Pathways

As an intermediate, this compound itself is not designed for biological activity. Its significance lies in the biological function of the molecules synthesized from it. Given its role as a precursor to EGFR inhibitors like Gefitinib (synthesized from an analogue), the EGFR signaling pathway is a primary target.

Representative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways. These pathways are crucial for cell proliferation, survival, and migration.[9][10][20] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors compete with ATP for the kinase domain, blocking autophosphorylation and subsequent downstream signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and toxic in contact with skin. It is also known to cause skin and serious eye irritation.[2][3] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[2]

Table 2: Hazard Classification for this compound

| Hazard Statement | Classification | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2][3] |

| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin) | [2][3] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2][3] |

| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System) | [2] |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

Analytical Methods

The purity of this compound and the progress of reactions involving it are typically monitored by chromatographic techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol adaptable for purity analysis.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

Capillary column suitable for aromatic amines (e.g., DB-5ms, DB-WAX).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 50 °C, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Column: 30 m x 0.25 mm x 0.25 µm DB-5ms.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from 40 to 300 amu.

-

-

Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion at m/z 145). Purity is determined by the relative peak area.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. medium.com [medium.com]

- 5. worldscientific.com [worldscientific.com]

- 6. This compound | 452-83-5 [chemicalbook.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. ClinPGx [clinpgx.org]

- 11. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. ukm.my [ukm.my]

- 19. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-5-fluoroaniline: A Technical Guide

Introduction

2-Chloro-5-fluoroaniline, with the Chemical Abstracts Service (CAS) registry number 452-83-5, is a halogenated aromatic amine. Its molecular structure, featuring both chlorine and fluorine substituents on the aniline ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data analysis.

Molecular and Spectroscopic Overview

The structural characteristics of this compound give rise to a unique spectroscopic fingerprint. The presence of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei makes it amenable to a variety of NMR experiments. The vibrational modes of its chemical bonds can be probed by IR spectroscopy, while its molecular weight and fragmentation pattern can be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide detailed information about their chemical environment and connectivity.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| -NH₂ | Data not available | Broad singlet | N/A |

Note: Specific chemical shift and coupling constant values for this compound were not found in the publicly available literature at the time of this guide's compilation. The data presented here is a general representation based on the analysis of similar substituted anilines.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Note: A definitive peak list for the ¹³C NMR spectrum of this compound was not available in the surveyed literature. The assignments are based on general knowledge of substituted benzene rings.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known chemical shift allows for accurate referencing of the spectra.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher, equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

FTIR Spectrum Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-N stretching, C-Cl stretching, and C-F stretching.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| Data not available | N-H stretch (asymmetric) | Medium |

| Data not available | N-H stretch (symmetric) | Medium |

| Data not available | C-H stretch (aromatic) | Medium-Weak |

| Data not available | C=C stretch (aromatic) | Medium-Strong |

| Data not available | C-N stretch | Medium |

| Data not available | C-F stretch | Strong |

| Data not available | C-Cl stretch | Medium-Strong |

Note: While FTIR data for this compound is confirmed to exist, a detailed list of absorption peaks was not found in the available search results. The table represents the expected regions for key functional group vibrations.

Experimental Protocol: FTIR Spectroscopy

A common method for obtaining the FTIR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Mass Spectrum Data

The mass spectrum of this compound obtained by electron ionization (EI) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100.0 | [M]⁺ (C₆H₅³⁵ClNF) |

| 147 | 32.0 | [M+2]⁺ (C₆H₅³⁷ClNF) |

| 110 | Data not available | [M-Cl]⁺ |

| 83 | 21.1 | Fragment |

| 82 | 11.6 | Fragment |

| 90 | 5.3 | Fragment |

Data sourced from ChemicalBook.[1]

Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an electron ionization mass spectrum of this compound is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive profile of this compound. While specific NMR and a detailed IR peak list were not fully available in the public domain, the provided information on its mass spectrum and general spectroscopic characteristics, along with standardized experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. The unique combination of spectroscopic features allows for the unambiguous identification and characterization of this important chemical intermediate. Further research to publish a complete and verified set of NMR and IR data would be a valuable contribution to the scientific community.

References

A Technical Guide to the Solubility of 2-Chloro-5-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

2-Chloro-5-fluoroaniline (CAS 452-83-5) is an aromatic amine with chlorine and fluorine substituents.[1][6] Its molecular structure suggests a moderate polarity. The aromatic ring and the halogen substituents contribute to its nonpolar character, while the amine group introduces polarity and the capacity for hydrogen bonding. This duality governs its solubility in various organic solvents. Generally, it is described as having moderate solubility in organic solvents and being insoluble in water.[2][7][8] The principle of "like dissolves like" is a fundamental predictor of solubility.

Qualitative Solubility Profile

Based on its structure, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group of this compound can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solute and solvent will promote dissolution. |

| Nonpolar Aromatic | Toluene | High | The aromatic ring of this compound will have favorable π-π stacking interactions with the aromatic solvent. |

| Halogenated | Dichloromethane | High | Similarities in polarity and the presence of halogen atoms will facilitate dissolution. |

| Nonpolar Aliphatic | Heptane, Hexane | Low | The significant difference in polarity between the moderately polar solute and the nonpolar solvent will limit solubility. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Experimental Protocol: Isothermal Equilibrium Method

1. Materials and Equipment:

-

This compound (purity ≥ 98%)[1]

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath or heating mantle with temperature control

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate equilibrium. The time to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Determine the mass of the filtered solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

-

The solubility can be calculated as the mass of the dissolved solid per mass or volume of the solvent.

-

-

Chromatographic Analysis (preferred method):

-

Dilute the filtered saturated solution with a known volume of the pure solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

5. Data Reporting:

-

Solubility is typically reported in units of g/100 g solvent, g/L solvent, or mole fraction at a specific temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 452-83-5 [amp.chemicalbook.com]

- 3. This compound | 452-83-5 [chemicalbook.com]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 452-83-5: 2-Chloro-5-fluorobenzenamine | CymitQuimica [cymitquimica.com]

- 8. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to 2-Chloro-5-fluoroaniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroaniline, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core physicochemical properties, validated synthesis and analysis protocols, and its significant role as a versatile building block in the creation of complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Core Molecular and Physical Properties

This compound, also known by its synonym 5-Fluoro-2-chloroaniline, is an aromatic amine distinguished by the presence of both chlorine and fluorine substituents on the aniline ring. This unique halogenation pattern is fundamental to its chemical reactivity and utility in organic synthesis.

The molecular formula for this compound is C₆H₅ClFN , and its molecular weight is 145.56 g/mol [1][2]. The strategic placement of the electron-withdrawing halogen atoms significantly influences the electron density of the aromatic ring and the reactivity of the amine group, making it a valuable precursor for a variety of chemical transformations.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 452-83-5 | [1][3] |

| Molecular Formula | C₆H₅ClFN | [1][2][3] |

| Molecular Weight | 145.56 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid; may be an off-white crystal below its melting point. | [1][4] |

| Melting Point | 19-26 °C | [1][4] |

| Boiling Point | 206.3 - 211 °C at 760 mmHg | [1][4] |

| Density | ~1.349 g/cm³ | [4] |

| Refractive Index | n20D ~1.56 - 1.57 | [1][4] |

| Purity | ≥96-98% (GC) | [1][3] |

| Solubility | Insoluble in water. | [5] |

Note: Physical properties such as melting and boiling points can vary slightly between suppliers and based on purity.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in further chemical production. A common and effective laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 2-chloro-5-fluoronitrobenzene. This method is favored for its high yield and relatively straightforward procedure.

Expert Insight: The Rationale Behind the Method

The choice of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an ethanol solvent is a classic and robust method for the reduction of aromatic nitro groups. Tin(II) chloride is a mild and selective reducing agent that is highly effective for this transformation. Ethanol serves as an excellent solvent for both the starting material and the reagent, facilitating a homogeneous reaction mixture and efficient heat transfer. The subsequent workup with a weak base like sodium carbonate is essential to neutralize the acidic reaction mixture and liberate the free aniline product for extraction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-5-fluoronitrobenzene (1 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 mmol)

-

Ethanol (10 mL)

-

10% Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Combine 0.17 g (1 mmol) of 2-chloro-5-fluoronitrobenzene, 1.13 g (5 mmol) of tin(II) chloride dihydrate, and 10 mL of ethanol in a round-bottom flask.[5]

-

Stir the mixture at 70 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 30 mL of water.

-

Basify the aqueous mixture with a 10% sodium carbonate solution until the pH is alkaline.

-

Extract the product into dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.[5]

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the this compound product.[5]

The structure of the resulting product should be confirmed using analytical techniques such as ¹H-NMR spectroscopy.[5]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Ensuring the purity of this compound is paramount, especially when it is intended for use in pharmaceutical synthesis where impurities can have significant consequences. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Developing an HPLC Method: A Scientist's Approach

While a specific, universally validated HPLC method for this compound may not be publicly available, a robust method can be developed based on its chemical properties and established methods for similar halogenated anilines.[6] Reversed-phase HPLC (RP-HPLC) is the most suitable technique.[6]

The key to a successful separation is the choice of a stationary phase (column) and a mobile phase that provide good resolution between the main compound and any potential impurities, such as positional isomers or byproducts from the synthesis. A C18 column is a standard and effective choice for aromatic compounds. A mobile phase consisting of a mixture of acetonitrile and water allows for the adjustment of polarity to achieve optimal separation. UV detection is appropriate as the aniline ring contains a chromophore that absorbs UV light.

Representative RP-HPLC Protocol

System:

-

HPLC system with a UV-Vis detector, column oven, and autosampler.

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

This protocol serves as a solid starting point for method development and validation, which is essential for routine quality control.

Applications in Drug Development and Agrochemicals

This compound is not an end product itself but a crucial intermediate. Its value lies in its ability to be readily incorporated into larger, more complex molecular structures, making it a key building block in several industries.[1][7]

-

Pharmaceutical Manufacturing: This compound is a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] It is particularly noted for its use in the development of anti-cancer and anti-inflammatory drugs.[1] The presence of fluorine can enhance metabolic stability and binding affinity of the final drug molecule.[8]

-

Agrochemical Development: It is used in the formulation of herbicides and fungicides.[1] The specific halogenation pattern can contribute to the biological activity and selectivity of these crop protection agents.

-

Dye Manufacturing: The compound serves as an intermediate in the production of certain dyes and pigments.[1]

-

Research and Development: In a laboratory setting, it is a versatile reagent for exploring new synthetic pathways and creating novel compounds with unique properties.[1][7]

Caption: Role of this compound as a key intermediate.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. It is classified as a hazardous substance.

Hazard Identification:

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][9]

-

Respiratory: May cause respiratory irritation.[9]

Recommended Safety Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[10]

-

If ventilation is inadequate, use a suitable respirator.

-

-

Handling:

-

Storage:

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.[10]

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its unique molecular structure. Its well-defined physical properties and reliable synthesis routes make it a consistently high-quality building block for complex chemical synthesis. For researchers and developers in the pharmaceutical and agrochemical industries, a thorough understanding of this compound's characteristics, handling requirements, and synthetic utility is essential for leveraging its full potential in the creation of novel and effective products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS 452-83-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 452-83-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 2-Chloro-5-fluoroaniline (CAS No. 452-83-5). The information is intended for laboratory personnel and professionals in the pharmaceutical and chemical industries to ensure safe practices and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic amine.[1] Its properties make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2] |

| Appearance | Colorless to light yellow to light orange clear liquid; <26°C Solid, >26°C Liquid | [3] |

| Melting Point | 26 °C | [3] |

| Boiling Point | 206.3 °C at 760 mmHg | [3] |

| Flash Point | 211 °C | [3] |

| Solubility | Insoluble in water. | |

| Storage Temperature | 4°C, protect from light. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements for this chemical are summarized in Table 2. The primary hazards include acute toxicity upon ingestion, dermal contact, or inhalation, as well as skin and eye irritation.[2]

| Hazard Class | GHS Hazard Statement | Pictogram | Reference(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowedH302: Harmful if swallowed |

| [2] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin |

| [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| [3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| [3] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

| [3] |

Toxicological Information

The primary toxicological concern associated with aniline and its derivatives is methemoglobinemia. This condition results from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively.

Signaling Pathway of Aniline-Induced Methemoglobinemia

The toxic effects of aniline compounds are often mediated by their metabolic activation in the liver. The following diagram illustrates the proposed signaling pathway for aniline-induced methemoglobinemia.

Caption: Metabolic activation of this compound leading to methemoglobin formation.

Experimental Protocols

Detailed experimental protocols for assessing the safety of this compound are crucial for risk assessment. The following sections outline methodologies for key toxicological and analytical evaluations, adapted from established guidelines for similar compounds.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol describes a method for assessing the acute oral toxicity of a substance.

Objective: To determine the presence or absence of toxicity at a particular dose level and to identify the dose causing evident toxicity.

Materials:

-

Test substance: this compound

-

Experimental animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar strain), 8-12 weeks old.

-

Vehicle: Appropriate solvent (e.g., corn oil).

-

Gavage needles.

-

Cages with appropriate bedding.

-

Standard laboratory animal diet and water.

Procedure:

-

Acclimatization: House the animals in their cages for at least 5 days prior to the study to allow for acclimatization to the laboratory conditions.

-

Fasting: Withhold food overnight before dosing. Water should be available ad libitum.

-

Dose Preparation: Prepare the test substance in the vehicle to the desired concentration.

-

Dosing: Administer a single dose of the test substance by oral gavage. The starting dose is typically 300 mg/kg.

-

Observation:

-

Observe animals closely for the first 30 minutes after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Record mortality and the time of death.

-

-

Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

-

Necropsy: At the end of the observation period, humanely sacrifice all surviving animals and perform a gross necropsy.

Data Analysis: The results are assessed in terms of the number of animals that show signs of toxicity and the number of animals that die at each dose level. This information is used to classify the substance according to its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Adapted from OECD Guideline 439)

This in vitro test method assesses the potential of a chemical to cause skin irritation.[4]

Objective: To determine the skin irritancy of a substance by measuring its cytotoxic effect on a reconstructed human epidermis model.[4]

Materials:

-

Test substance: this compound

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).[4]

-

Assay medium.

-

Phosphate-buffered saline (PBS).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Isopropanol or other suitable solvent to dissolve formazan.

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate).

-

Negative control (e.g., PBS).

Procedure:

-

Tissue Preparation: Place the RhE tissues in a multi-well plate containing pre-warmed assay medium and incubate.

-

Application of Test Substance: Apply the test substance topically to the surface of the RhE tissue.

-

Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes).

-

Rinsing: After incubation, thoroughly rinse the tissues with PBS to remove the test substance.

-

MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for approximately 3 hours. During this time, viable cells will reduce the MTT to a blue formazan precipitate.

-

Formazan Extraction: Extract the formazan from the tissues using a suitable solvent.

-

Quantification: Measure the optical density of the extracted formazan solution using a spectrophotometer.

Data Analysis: Calculate the percentage of cell viability for each treated tissue relative to the negative control. A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).[4]

Workplace Air Monitoring and Analysis

This protocol outlines a general procedure for monitoring the concentration of this compound in the workplace air.

Caption: A generalized workflow for workplace air monitoring of this compound.

Safe Handling and Storage

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [5] |

Accidental Release Measures

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with soap and water.

Large Spills:

-

Evacuate the area immediately and call for emergency response.

-

Prevent the spill from entering drains or waterways.

-

Contain the spill with a dike of absorbent material.

-

Follow the guidance of trained emergency responders for cleanup and disposal.

Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted for all specific laboratory procedures involving this chemical. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 452-83-5 [sigmaaldrich.cn]

- 4. A method for routine analysis of urinary 4,4'-methylenebis (2-chloroaniline) by gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

Reactivity of the Amino Group in 2-Chloro-5-fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoroaniline is a key chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of chloro and fluoro substituents on the aniline ring significantly influences the reactivity of its amino group, rendering it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive analysis of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and its participation in a variety of pivotal organic transformations. This document furnishes detailed experimental protocols for key reactions, quantitative data where available, and visual diagrams of reaction workflows to serve as a valuable resource for professionals in chemical research and development.

Electronic Properties and Basicity of the Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects of the halogen substituents on the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups (EWGs) through induction, which decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a lower basicity compared to unsubstituted aniline.

Table 1: Hammett Constants and pKa Values for a Selection of para-Substituted Anilines[2]

| Substituent (para-) | Hammett Constant (σp) | pKa |

| -NH2 | -0.66 | 6.08 |

| -OCH3 | -0.27 | 5.34 |

| -CH3 | -0.17 | 5.08 |

| -H | 0.00 | 4.60 |

| -Cl | 0.23 | 3.98 |

| -Br | 0.23 | 3.91 |

| -CN | 0.66 | 1.74 |

| -NO2 | 0.78 | 1.00 |

Note: This table provides data for para-substituted anilines to illustrate the trend. The substituents in this compound are at the ortho and meta positions relative to the amino group, which will also influence the pKa.

Reactivity of the Amino Group in Key Organic Transformations

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, participating in a wide range of chemical reactions. This section details the common transformations involving the amino group, providing generalized experimental protocols that can be adapted for this specific substrate.

N-Acylation

N-acylation is a fundamental reaction to form an amide linkage, which can serve as a protective group or as a precursor for further synthetic modifications.[3][4] This reaction typically proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks an acylating agent like an acid chloride or anhydride.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from a general procedure for the acetylation of anilines.[3]

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

A base (e.g., Sodium acetate, Potassium carbonate)[4]

-

A suitable solvent (e.g., Water, Dichloromethane, Tetrahydrofuran)[4]

-

Hydrochloric acid (if starting with the free base to form the hydrochloride salt)

Procedure (using Acetic Anhydride):

-

Dissolve this compound (1.0 eq) in a suitable solvent. If using water, add concentrated HCl to form the soluble hydrochloride salt.

-

Prepare a solution of sodium acetate (1.0 eq) in water.

-

To the stirred solution of the aniline, add acetic anhydride (1.0-1.2 eq).

-

Immediately add the sodium acetate solution.

-

A precipitate of N-(2-chloro-5-fluorophenyl)acetamide should form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Table 2: N-Acylation of Various Amines with Chloroacetyl Chloride in Phosphate Buffer[5]

| Entry | Amine | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |

| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |

| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |

| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |

| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 |

Note: This data is for the N-acylation with chloroacetyl chloride and serves as a reference for expected reactivity and yields.

General workflow for the N-acylation of this compound.

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.[6]

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol is a general procedure for the N-alkylation of aromatic amines.[6]

Materials:

-

This compound

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

-

Add the base (1.5 eq) and stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC.

-

Upon completion, cool the mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 3: Classical N-Alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone with Alkyl Halides[6]

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |

Note: This data is for a structurally related aniline and provides an indication of typical reaction conditions and yields.

General workflow for the N-alkylation of this compound.

Diazotization and Subsequent Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through reactions like the Sandmeyer reaction.[7][8]

Experimental Protocol: Diazotization of this compound

This protocol is adapted from procedures for the diazotization of dichloroanilines.[7][8]

Materials:

-

This compound

-

Sulfuric acid or Hydrochloric acid

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

Prepare a solution or slurry of this compound (1.0 eq) in an acidic medium (e.g., sulfuric acid and water).

-

Cool the mixture to a low temperature (e.g., 0-5°C) in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.1 eq) to the cooled aniline mixture, maintaining the low temperature.

-

The reaction proceeds rapidly to form the 2-chloro-5-fluorobenzenediazonium salt.[7]

-

The resulting diazonium salt is typically used immediately in subsequent reactions without isolation due to its instability.

Sandmeyer Reaction: The formed diazonium salt can be reacted with copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively.

Workflow for the diazotization of this compound and subsequent Sandmeyer reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can direct palladium-catalyzed cross-coupling reactions, although more commonly the chloro-substituent on the ring is the reactive site in reactions like the Buchwald-Hartwig amination if the amino group is protected or if a dihaloaniline is used. However, the amino group itself can be a coupling partner in Buchwald-Hartwig amination reactions with aryl halides.[9][10]

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an amine and an aryl halide, catalyzed by a palladium complex.[9] this compound can act as the amine coupling partner.

General Reaction Conditions:

-

Aryl Halide: The reaction partner for the aniline.

-

Palladium Catalyst: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, BINAP).[11]

-

Base: A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃).[11]

-

Solvent: Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane).[11]

-

Temperature: Typically elevated temperatures are required.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. The electron-withdrawing nature of the chloro and fluoro substituents modulates its basicity and nucleophilicity, influencing the conditions required for its various transformations. Through reactions such as N-acylation, N-alkylation, and diazotization, the amino group serves as a handle for the introduction of diverse functional groups and the construction of complex molecular frameworks. Furthermore, its participation in palladium-catalyzed cross-coupling reactions expands its utility in modern synthetic strategies. The experimental protocols and reactivity data compiled in this guide provide a solid foundation for the effective utilization of this compound in pharmaceutical and chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 8. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of Chloro and Fluoro Groups in 2-Chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. The presence and positions of the chloro and fluoro substituents on the aniline ring profoundly influence its physicochemical properties, including its basicity (pKa), nucleophilicity, and metabolic stability. Understanding the electronic effects of these halogen groups is paramount for predicting the molecule's behavior in biological systems and for designing novel compounds with desired pharmacological profiles. This technical guide provides a comprehensive analysis of the inductive and resonance effects of the chloro and fluoro groups in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Electronic Effects of Chloro and Fluoro Substituents

The electronic character of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the substituent's electronegativity. Both chlorine and fluorine are highly electronegative atoms, and therefore, they exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, consequently, the electron density on the nitrogen atom of the amino group. The strength of the inductive effect diminishes with distance from the substituent.

-

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Halogens, including chlorine and fluorine, possess lone pairs of electrons that can be donated to the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions relative to the substituent.

In the case of halogens, the inductive (-I) and resonance (+R) effects are opposing. For both chlorine and fluorine, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall electron-withdrawing character. However, the resonance effect still plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions and in modulating the basicity of the aniline.

In this compound, the chloro group is in the ortho position (position 2) and the fluoro group is in the meta position (position 5) relative to the amino group (position 1).

-

Ortho-Chloro Group: At the ortho position, the strong -I effect of the chlorine atom significantly reduces the electron density on the adjacent nitrogen atom, thereby decreasing the basicity of the aniline. The +R effect of chlorine, which would increase electron density at the para position to the chlorine (the amino group's nitrogen is not directly para), is less influential in determining the basicity compared to the proximate inductive withdrawal. Furthermore, the "ortho effect," a combination of electronic and steric factors, often leads to a greater decrease in basicity than predicted by electronic effects alone.

-

Meta-Fluoro Group: At the meta position, the resonance effect of the fluorine atom does not directly influence the amino group. Therefore, the primary electronic influence of the meta-fluoro group is its strong electron-withdrawing inductive effect (-I). This effect further decreases the electron density on the nitrogen atom, contributing to the overall reduced basicity of the molecule.

The interplay of these electronic effects can be visualized as a logical relationship:

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The basicity of a substituted aniline is inversely related to the sum of the Hammett constants of its substituents. The relationship can be expressed by the Hammett equation:

log(K/K₀) = ρΣσ

where:

-

K is the acid dissociation constant of the substituted anilinium ion.

-

K₀ is the acid dissociation constant of the anilinium ion.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

Σσ is the sum of the Hammett constants for all substituents on the ring.

Since pKa = -log(K), a higher Σσ value will lead to a lower pKa, indicating a weaker base.

| Substituent | Position | Hammett Constant (σ) |

| Chloro | ortho (σₒ) | ~+0.8 (estimated, includes ortho effect) |

| Fluoro | meta (σₘ) | +0.34 |

Note on the ortho-substituent constant: The Hammett constant for an ortho-substituent (σₒ) is not as straightforward to define as for meta and para positions due to the "ortho effect," which includes steric hindrance and other proximity effects in addition to electronic effects. The value provided is an approximation and can vary depending on the specific reaction.

The predicted pKa for this compound is approximately 1.0 ± 0.1. This low pKa value, compared to aniline (pKa = 4.6), is a direct consequence of the strong electron-withdrawing inductive effects of both the ortho-chloro and meta-fluoro substituents.

| Compound | pKa |

| Aniline | 4.60 |

| 2-Chloroaniline | 2.62 |

| 3-Fluoroaniline | 3.51 |

| This compound | ~1.0 (Predicted) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-5-fluoronitrobenzene.

Materials:

-

2-Chloro-5-fluoronitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

10% Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel